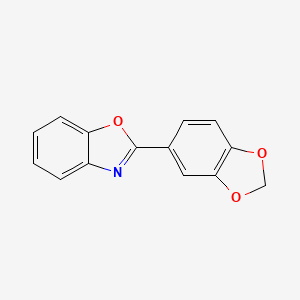
Benzoxazole, 2-(3,4-methylenedioxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoxazole, 2-(3,4-methylenedioxyphenyl)- is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole moiety. This compound is known for its diverse biological activities and is widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
Benzoxazole, 2-(3,4-methylenedioxyphenyl)- can be synthesized using various methods. One common approach involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For example, the use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been reported to yield high efficiency .
Industrial Production Methods
In industrial settings, the synthesis of benzoxazole derivatives often involves the use of magnetic solid acid nanocatalysts. These catalysts facilitate the reaction between 2-aminophenol and aldehydes in water under reflux conditions, resulting in high yields .
化学反応の分析
Types of Reactions
Benzoxazole, 2-(3,4-methylenedioxyphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under specific conditions using common reagents.
Common Reagents and Conditions
Oxidation: This reaction can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenation and nitration reactions are typical substitution reactions for this compound, often using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield benzoxazole-2-carboxylic acid, while reduction can produce benzoxazole-2-amine derivatives .
科学的研究の応用
Benzoxazole, 2-(3,4-methylenedioxyphenyl)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
作用機序
The mechanism of action of benzoxazole, 2-(3,4-methylenedioxyphenyl)- involves its interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interactions with host molecules, while the oxygen and nitrogen atoms in the oxazole moiety act as hydrogen bond acceptors . These interactions enable the compound to engage in non-covalent interactions with various molecular targets, influencing pathways involved in disease processes .
類似化合物との比較
Benzoxazole, 2-(3,4-methylenedioxyphenyl)- can be compared with other similar compounds such as benzisoxazole and benzimidazole. While all these compounds share a heterocyclic structure, benzoxazole is unique due to its diverse biological activities and broad substrate scope . Similar compounds include:
Benzisoxazole: Known for its use in antipsychotic drugs.
Benzimidazole: Widely used in antifungal and antiparasitic medications.
Benzoxazole, 2-(3,4-methylenedioxyphenyl)- stands out for its versatility and extensive applications in various fields, making it a compound of significant interest in scientific research and industrial applications.
特性
CAS番号 |
3315-20-6 |
|---|---|
分子式 |
C14H9NO3 |
分子量 |
239.23 g/mol |
IUPAC名 |
2-(1,3-benzodioxol-5-yl)-1,3-benzoxazole |
InChI |
InChI=1S/C14H9NO3/c1-2-4-11-10(3-1)15-14(18-11)9-5-6-12-13(7-9)17-8-16-12/h1-7H,8H2 |
InChIキー |
QFNIMVUSMZPOPX-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC4=CC=CC=C4O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















